Lenalidomide-C5-NH2 hydrochloride is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and other hematological malignancies. This compound is characterized by its unique chemical structure, which enhances its biological activity and therapeutic potential.
Lenalidomide was originally developed by Celgene Corporation and has since been approved for clinical use in various countries. The compound Lenalidomide-C5-NH2 hydrochloride is synthesized from lenalidomide through specific chemical modifications aimed at improving its pharmacological properties.
Lenalidomide-C5-NH2 hydrochloride falls under the category of immunomodulatory drugs. These compounds are known to modify the immune response, promote apoptosis in malignant cells, and enhance the activity of immune effector cells. It is classified as a derivative of thalidomide, sharing similar mechanisms of action but exhibiting improved efficacy and safety profiles.
The synthesis of Lenalidomide-C5-NH2 hydrochloride typically involves several key steps:
The molecular structure of Lenalidomide-C5-NH2 hydrochloride can be represented as follows:
The compound features a core phthalimide structure with an attached amino group at the C5 position, which is critical for its biological activity. The presence of the hydrochloride salt enhances its solubility in aqueous environments, facilitating better absorption in biological systems.
Lenalidomide-C5-NH2 hydrochloride can participate in various chemical reactions due to its functional groups:
Lenalidomide-C5-NH2 hydrochloride exerts its therapeutic effects through several mechanisms:
Studies have shown that Lenalidomide-C5-NH2 hydrochloride has a more pronounced effect on immune cell activity compared to its parent compound, suggesting improved efficacy in clinical applications.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of Lenalidomide-C5-NH2 hydrochloride during synthesis.
Lenalidomide-C5-NH2 hydrochloride has significant applications in:
This compound represents an important advancement in therapeutic options for patients with hematological malignancies, providing enhanced efficacy compared to earlier treatments.
Cereblon (CRBN), a substrate receptor of the CRL4 ubiquitin E3 ligase complex, serves as a pivotal target for immunomodulatory drugs (IMiDs) such as lenalidomide. Structural studies reveal that IMiDs bind CRBN’s thalidomide-binding domain (TBD) by mimicking endogenous C-terminal cyclic imide degrons. This binding induces conformational changes that enable the recruitment of non-native substrates (neosubstrates) like IKZF1/3 or CK1α for ubiquitination and degradation [2] [8]. Lenalidomide anchors to a tri-Trp pocket (W380/W386/W400) within CRBN via hydrophobic interactions and hydrogen bonds involving its glutarimide ring, while its phthalimide ring projects outward to engage neosubstrates [7] [8].
Recent advances in CRBN structural biology, such as the engineered CRBNmidi construct (encompassing Lon and TBD domains), facilitate high-resolution crystallography of ternary complexes. CRBNmidi retains wild-type functionality and has enabled structural determination at ≤2.0 Å resolution, revealing how ligand-induced conformational shifts (e.g., a 45° domain rearrangement) modulate substrate specificity [8]. This structural precision underscores why modifications to the phthalimide ring—such as C5 derivatization in Lenalidomide-C5-NH2—can profoundly alter ternary complex stability without disrupting core CRBN binding.
Table 1: Key Structural Features of CRBN-Ligand Interactions
| Feature | Role in CRBN Binding | Impact on Degradation |
|---|---|---|
| Glutarimide Ring | Binds tri-Trp pocket via H-bonds and van der Waals forces | Essential for E3 ligase recruitment |
| Phthalimide Ring | Projects exit vector; influences neosubstrate engagement | Determines ternary complex specificity |
| CRBNmidi Domain (Lon-TBD) | Maintains conformational flexibility and ligand-binding affinity | Enables high-resolution structural studies of degraders |
The exit vector—defined as the spatial trajectory from the E3 ligand to the linker—critically influences PROTAC efficacy by determining the geometry and stability of ternary complexes. In lenalidomide, the C5 position on the phthalimide ring is favored for linker attachment due to its optimal projection away from the CRBN binding interface, minimizing steric clashes while allowing efficient recruitment of target proteins [1] [6]. Lenalidomide-C5-NH2 hydrochloride exemplifies this design, where the primary amine (–NH2) at the terminus of a C5-polyethylene glycol (PEG) linker serves as a handle for conjugating target-binding warheads [1] [3].
Biophysical studies using techniques like surface plasmon resonance (SPR) and time-resolved FRET (TR-FRET) demonstrate that linker length and rigidity directly correlate with ternary complex cooperativity. For instance, C5-functionalized lenalidomide conjugates with PEG4–PEG9 linkers facilitate optimal distance (∼10–15 Å) between CRBN and the target protein, enhancing ubiquitin transfer [1] [8]. In contrast, modifications at sterically hindered positions (e.g., lenalidomide’s C4) reduce degradation efficiency by perturbing the exit vector angle. The amine group in Lenalidomide-C5-NH2 further enables modular synthesis of PROTAC libraries via amide coupling or click chemistry, accelerating structure-activity optimization [3] [6].
Functionalization of lenalidomide’s phthalimide ring at different positions (C4, C5, C6, or C7) variably impacts CRBN binding affinity, neosubstrate selectivity, and PROTAC performance. C5 derivatization—as in Lenalidomide-C5-NH2 hydrochloride—offers a strategic balance between synthetic accessibility and preserved molecular glue activity:
Table 2: Comparative Properties of Lenalidomide Derivatives for PROTAC Design
| Derivative | Binding Affinity (CRBN) | Neosubstrate Selectivity | PROTAC Applicability |
|---|---|---|---|
| Lenalidomide-C5-NH2 | High (IC50 ~100 nM) | Broad | High (flexible amine conjugation) |
| 6-Fluoro-lenalidomide | Moderate | IKZF1/3-selective | Moderate |
| 3-Aminophthalic acid | Low (Kd ~10 μM) | Undetermined | Limited by weak binding |
| Pomalidomide-C5-NH2 | Very high | Broad | High (risk of off-targets) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1